![molecular formula C20H17ClN2O4S B505015 N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B505015.png)
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyaniline moiety, a cyclopenta[b]thiophene ring, and a furamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
科学研究应用
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, and electronic devices.
作用机制
The mechanism of action of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-chloro-4-methoxyaniline: A related compound with similar functional groups but lacking the cyclopenta[b]thiophene and furamide moieties.
Cyclopenta[b]thiophene derivatives: Compounds with similar ring structures but different substituents.
Furamide derivatives: Compounds with similar amide groups but different aromatic or heterocyclic rings.
Uniqueness
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H17ClN2O4S |
|---|---|
分子量 |
416.9g/mol |
IUPAC 名称 |
N-[3-[(3-chloro-4-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-14-8-7-11(10-13(14)21)22-19(25)17-12-4-2-6-16(12)28-20(17)23-18(24)15-5-3-9-27-15/h3,5,7-10H,2,4,6H2,1H3,(H,22,25)(H,23,24) |
InChI 键 |
VWOHLOKNXGIQOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepin-7-yl]phenyl methyl ether](/img/structure/B504933.png)
![Dimethyl 12-(4-bromophenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B504936.png)
![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)
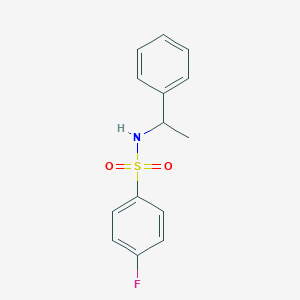
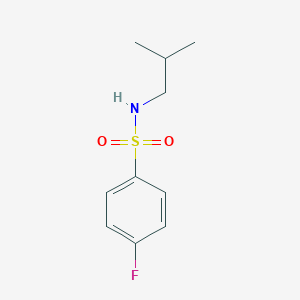
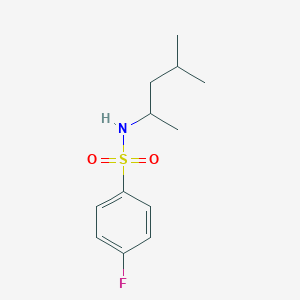
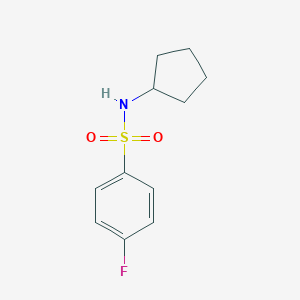

![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)
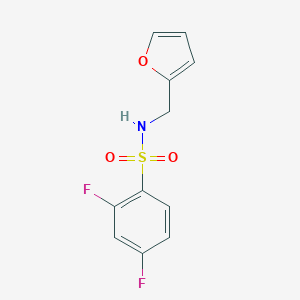
![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)
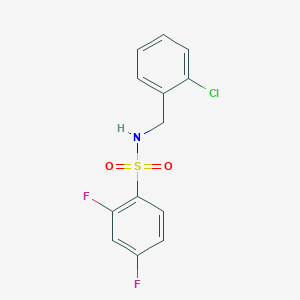
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
